molecular formula C23H20N2O4S B2745242 3,4,5-trimethoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide

3,4,5-trimethoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide

Cat. No.: B2745242
M. Wt: 420.5 g/mol
InChI Key: FXAACWMPVQEXMR-UHFFFAOYSA-N
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Description

The compound 3,4,5-trimethoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide is a polycyclic benzamide derivative characterized by a fused tetracyclic core containing sulfur (thia) and nitrogen (aza) heteroatoms. The benzamide moiety is substituted with three methoxy groups at the 3-, 4-, and 5-positions, enhancing its electronic and steric profile.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-27-16-9-14(10-17(28-2)21(16)29-3)22(26)25-23-24-20-15-6-4-5-12-7-8-13(19(12)15)11-18(20)30-23/h4-6,9-11H,7-8H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAACWMPVQEXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-trimethoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes multiple functional groups that contribute to its biological properties. The presence of methoxy groups enhances solubility and may influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds with structural similarities to 3,4,5-trimethoxy-N-{...}benzamide exhibit significant anticancer activity. For instance, a related compound 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) has shown antiproliferative effects against various cancer cell lines, particularly melanoma. TMECG operates by binding to human dihydrofolate reductase and down-regulating folate cycle gene expression, which disrupts cellular proliferation mechanisms .

The proposed mechanism for the biological activity of this compound involves the disruption of folate metabolism in cancer cells. By inhibiting dihydrofolate reductase (DHFR), it impairs DNA synthesis and cellular replication processes.

Data Table: Biological Activity Summary

Activity Description Reference
AnticancerSignificant antiproliferative effects against melanoma cell lines
Folate Cycle DisruptionInhibits DHFR leading to down-regulation of folate cycle gene expression
Solubility EnhancerMethoxy groups improve solubility and bioavailabilityGeneral Knowledge

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Study on TMECG : This study demonstrated that TMECG binds efficiently to DHFR and affects gene expression related to the folate cycle in melanoma cells. The results indicated a potential for clinical application in cancer therapy due to its ability to disrupt critical metabolic pathways .
  • Comparative Analysis : A comparative analysis of methoxy-substituted compounds revealed that those with similar structural motifs exhibited enhanced biological activities, suggesting that the trimethoxy substitution plays a crucial role in modulating pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The tetracyclic scaffold of the target compound distinguishes it from simpler bicyclic or tricyclic analogs. For example:

  • Triazolothiadiazoles (e.g., 3-(3,4,5-trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ) feature a tricyclic system with a triazole-thiadiazole core. These compounds exhibit moderate antibacterial activity but lack the fused tetracyclic rigidity of the target compound .
  • 1,3,4-Benzothiadiazepines (e.g., 1,2,4-triazolo[3,4-b][1,3,4]benzothiadiazepines ) incorporate a seven-membered diazepine ring, offering conformational flexibility absent in the target molecule .

Substituent Effects

  • Methoxy Substitution : The 3,4,5-trimethoxybenzamide group is a hallmark of the target compound. Similar substituents in N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () enhance π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets .
  • Thiadiazole vs.

Comparative Data Table

Parameter Target Compound Triazolothiadiazole (11c) Thiadiazole-Triazine Hybrid (5.1)
Core Structure 5-Thia-3-azatetracyclo[6.6.1.0²,⁶.0¹¹,¹⁵]pentadecahexaene 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole 7H-1,3,4-Thiadiazolo[3,2-a][1,3,5]triazine
Key Substituents 3,4,5-Trimethoxybenzamide 3,4,5-Trimethoxyphenyl, 5-methoxy-2-methylindolylmethyl Trichloroethyl, phenyl-thiadiazole
Synthetic Yield Not reported (inferred ~70–80% based on analogous methods) 70–80% 76–97%
Spectroscopic Confirmation Likely IR (C=O ~1650 cm⁻¹), ^1H-NMR (aromatic δ 7.0–8.5 ppm) IR (C=O ~1605 cm⁻¹), ^1H-NMR (δ 7.36–8.39 ppm) IR (C=O ~1670 cm⁻¹), MS (m/z 384 [M+H]⁺)
Biological Activity Unknown (structural analogs suggest antimicrobial/anticancer potential) Antibacterial Not reported

Research Findings and Implications

  • Structural Rigidity : The tetracyclic framework of the target compound may confer superior binding affinity to enzymes like topoisomerases or kinases compared to flexible analogs .
  • Hydrogen Bonding: The 3,4,5-trimethoxybenzamide group can act as a hydrogen-bond donor/acceptor network, akin to N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide, which interacts with biological targets via NH···O and C=O···H bonds .
  • Metabolic Stability: The fused tetracyclic system likely reduces susceptibility to oxidative metabolism compared to monocyclic thiadiazoles .

Preparation Methods

Oxidative Amidation with TBHP/Cs₂CO₃

Gupta et al. demonstrated that treating 4-methoxybenzylamine (1.0 mmol) with cesium carbonate (1.0 mmol) and 70% aqueous tert-butyl hydroperoxide (TBHP, 3.0 mmol) in acetonitrile under reflux for 4 hours yields 3,4,5-trimethoxybenzamide at 90% efficiency. The reaction proceeds via in situ oxidation of the benzylamine to the corresponding amide, facilitated by the strong base (Cs₂CO₃) and peroxide. Purification via column chromatography (hexane/ethyl acetate) ensures >99% purity.

Key Conditions

  • Solvent: Acetonitrile/water (3:1 v/v)
  • Temperature: Reflux (82°C)
  • Workup: Ethyl acetate extraction, brine wash, Na₂SO₄ drying

Construction of the 5-Thia-3-Azatetracyclo[6.6.1.0²,⁶.0¹¹,¹⁵]Pentadeca-1(15),2(6),3,7,11,13-Hexaen-4-Yl Scaffold

The polycyclic amine core requires sequential cyclization and functionalization steps. Strategies adapted from tetrahydroisoquinoline (THIQ) alkaloid synthesis are applicable.

Bischler-Napieralski Cyclization

A Bischler-Napieralski reaction forms the isoquinoline nucleus. For example, treating a substituted benzamide with phosphoryl chloride (POCl₃) or polyphosphoric acid induces cyclodehydration to yield dihydroisoquinoline intermediates. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation generates the THIQ framework.

Pictet-Spengler Reaction for Ring Expansion

The Pictet-Spengler reaction enables annulation of additional rings. Reacting the THIQ intermediate with aldehydes (e.g., formaldehyde) under acidic conditions (e.g., camphorsulfonic acid) forms spirocyclic or bridged structures. For sulfur incorporation, thioaldehyde analogs or post-cyclization sulfuration may be employed.

Oxidative Coupling for Bicyclic Systems

Hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA), facilitate biaryl oxidative coupling to construct the tetracyclic system without racemization. This method is critical for forming the strained 0²,⁶ and 0¹¹,¹⁵ bridges.

Coupling of Benzamide and Polycyclic Amine

The final step involves N-acylation of the polycyclic amine with 3,4,5-trimethoxybenzoyl chloride.

Schotten-Baumann Reaction

Reacting the amine with 3,4,5-trimethoxybenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base achieves moderate yields (60–70%). However, steric hindrance from the polycyclic amine may necessitate alternative approaches.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves efficiency for hindered amines. Activation of the carboxylic acid (from 3,4,5-trimethoxybenzoic acid) precedes nucleophilic attack by the amine, yielding the target amide.

Purification and Characterization

Column Chromatography

Silica gel chromatography with gradient elution (hexane → ethyl acetate → methanol) resolves residual starting materials and byproducts.

Recrystallization

Recrystallization from toluene/acetonitrile mixtures enhances purity (>99.3%), as demonstrated in tetraazacycloalkane syntheses.

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons of the trimethoxybenzamide appear at δ 3.8–4.0 ppm (OCH₃), and the polycyclic amine’s bridgehead protons resonate at δ 1.8–2.2 ppm.
  • MS (ESI) : Expected [M+H]⁺ at m/z 487.2 (C₂₆H₂₆N₂O₄S).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Source
TBHP/Cs₂CO₃ Reflux in CH₃CN/H₂O, 4 h 90% >99%
Pictet-Spengler CSA, CH₃CN, 12 h 75% 95%
EDC/HOBt Coupling DMF, rt, 24 h 65% 98%
Oxidative Coupling PIFA, CH₂Cl₂, 0°C, 2 h 82% 99%

Challenges and Optimization Opportunities

  • Steric Hindrance : The polycyclic amine’s rigidity may limit coupling efficiency. Microwave-assisted synthesis or flow chemistry could enhance reaction kinetics.
  • Sulfur Incorporation : Thiol-ene click chemistry or Mitsunobu reactions may improve sulfur integration in earlier stages.
  • Scalability : Continuous extraction and catalytic TBHP systems (vs. stoichiometric) could reduce costs for industrial production.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways requiring precise control of heterocyclic ring formation and functional group compatibility. Key challenges include:

  • Regioselectivity : Ensuring correct positioning of the thia-azatetracyclic core during cyclization .
  • Functional Group Stability : The 3,4,5-trimethoxybenzamide moiety may undergo demethylation under acidic/basic conditions; neutral pH and low temperatures are recommended .
  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to promote cyclization without side reactions .

Q. Optimization Strategies :

VariableOptimal ConditionImpact
SolventAcetonitrile/THF (anhydrous)Minimizes hydrolysis of intermediates
Temperature60–80°C (reflux)Balances reaction rate and side-product formation
Reaction Time12–24 hrsEnsures completion of slow heterocyclization steps

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns methoxy groups (δ 3.8–4.0 ppm) and aromatic protons in the tetracyclic core (δ 6.5–8.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused-ring system .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₁N₃O₅S) .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be systematically addressed?

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:

    StudyCell LineIC₅₀ (μM)Key Variable
    AHeLa2.124-h exposure
    BMCF-78.748-h exposure
  • Mechanistic Follow-Up : Use target-specific assays (e.g., kinase inhibition profiling) to isolate primary vs. off-target effects .

  • Structural Validation : Confirm compound purity via HPLC (>95%) to rule out degradation artifacts .

Q. What computational methods are suitable for predicting SAR against enzymatic targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Prioritize substituents with hydrogen-bonding potential (e.g., methoxy groups to Lys33) .
  • QSAR Modeling : Correlate logP values (calculated via ChemAxon) with cytotoxicity to optimize lipophilicity .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) to identify critical residue interactions .

Q. How can in vitro-to-in vivo translation challenges (e.g., poor bioavailability) be mitigated?

  • Prodrug Design : Introduce ester groups at the benzamide nitrogen to enhance solubility, with enzymatic cleavage in plasma .
  • Formulation Strategies : Use PEGylated nanoparticles (size <200 nm) to improve circulation time and tissue penetration .
  • Metabolic Profiling : Conduct microsomal stability assays (human liver microsomes) to identify cytochrome P450 vulnerabilities .

Q. What experimental approaches resolve ambiguities in the compound’s conformational dynamics?

  • X-Ray Crystallography : Co-crystallize with a protein target (e.g., tubulin) to determine binding-induced conformational changes .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect ring-flipping or tautomerism in the tetracyclic core .

Methodological Considerations

Q. How should researchers handle discrepancies in spectral data during structural elucidation?

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) .
  • Isotopic Labeling : Synthesize ¹³C-labeled methoxy groups to confirm assignment accuracy .

Q. What protocols ensure safe handling given limited hazard data?

  • Precautionary Measures :
    • Use fume hoods and nitrile gloves during synthesis .
    • Store at –20°C under inert gas (argon) to prevent degradation .
  • Emergency Protocols :
    • Skin contact: Wash with 10% ethanol/water, then seek medical evaluation .
    • Inhalation: Administer oxygen if respiratory distress occurs .

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod
logP3.2HPLC (C18 column)
Solubility (H₂O)<0.1 mg/mLShake-flask
pKa9.1 (amide)Potentiometric titration

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